molecular formula C5H2Br2N2O3 B1596840 3,5-Dibromo-4-nitropyridine-n-oxide CAS No. 62516-09-0

3,5-Dibromo-4-nitropyridine-n-oxide

Cat. No. B1596840
CAS RN: 62516-09-0
M. Wt: 297.89 g/mol
InChI Key: MNPIOSXHEAIODW-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-nitropyridine-n-oxide is a chemical compound with the molecular formula C5H2Br2N2O3 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Synthesis Analysis

The synthesis of nitropyridines, such as 3,5-Dibromo-4-nitropyridine-n-oxide, often involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Scientific Research Applications

Structural Analysis

  • The structural characteristics of similar compounds, such as 3,5-difluoro-4-nitropyridine N-oxide and 3,5-diamino-4-nitropyridine N-oxide, have been extensively studied. These compounds show variations in molecular twist and planar conformation influenced by intramolecular hydrogen bonds and pi-electron distribution (Batsanov, 2000).

Chemical Reactivity

  • Research indicates specific directive influences of the N-oxide group during nitration processes involving pyridine N-oxide derivatives. This influence affects the position and nature of nitro derivatives formed, illustrating the chemical reactivity of these compounds (Hertog, Ammers & Schukking, 2010).

Crystal and Molecular Structures

  • The crystal and molecular structures of compounds similar to 3,5-dibromo-4-nitropyridine-n-oxide, like 3-methyl-4-nitropyridine N-oxide, have been determined, providing insights into their crystallographic properties. Such studies help understand the geometric and electronic configurations of these molecules (Shiro, Yamakawa & Kubota, 1977).

Synthesis Applications

  • Nitropyridine N-oxides, including compounds similar to 3,5-dibromo-4-nitropyridine-n-oxide, can be arylated and alkylated using Grignard reagents. This process is essential for constructing various pyridine compounds, demonstrating their significance in synthetic chemistry (Zhang & Duan, 2011).

Spectroscopic Applications

  • Compounds like 4-nitropyridine N-oxide have been evaluated as solvatochromic indicators for the hydrogen-bond donor ability of solvents. This application is significant in understanding solvent interactions and properties (Lagalante, Jacobson & Bruno, 1996).

Nonlinear Optics and Crystal Engineering

  • The use of nitropyridine N-oxides in nonlinear optics and crystal engineering is significant. Studies on molecular complexation and the orientation of chromophores linked by hydrogen bonds have been conducted to enhance nonlinear optical behavior, demonstrating the potential of these compounds in advanced material science (Muthuraman, Masse, Nicoud & Desiraju, 2001).

Safety And Hazards

3,5-Dibromo-4-nitropyridine-n-oxide is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and should not be ingested or inhaled .

properties

IUPAC Name

3,5-dibromo-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2N2O3/c6-3-1-8(10)2-4(7)5(3)9(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPIOSXHEAIODW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=[N+]1[O-])Br)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382799
Record name 3,5-Dibromo-4-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-4-nitropyridine-n-oxide

CAS RN

62516-09-0
Record name Pyridine, 3,5-dibromo-4-nitro-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62516-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-4-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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